molecular formula C13H12N2OS B1455440 {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol CAS No. 1263063-15-5

{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

Cat. No. B1455440
M. Wt: 244.31 g/mol
InChI Key: ARPBBSGGQDLQED-UHFFFAOYSA-N
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Description

“{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol” is a member of pyrazoles and a ring assembly . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They are synthesized using a variety of methods and synthetic analogues . For instance, 1-Phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester was synthesized by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are found in naturally occurring compounds and are used in various fields such as technology, medicine, and agriculture .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure of compounds related to "{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol" have been described, highlighting methodologies for obtaining these compounds with specific structural characteristics. For instance, Cao et al. (2010) synthesized and characterized a related compound, providing insights into its crystal structure and suggesting potential applications in material science and pharmaceuticals due to its unique structural features (Cao, Dong, Shen, & Dong, 2010).

Biological Activity and Application Potential

  • Patil et al. (2014) explored the synthesis of new unsymmetrical disubstituted derivatives bearing the thieno[2,3-c]pyrazol moiety, aiming at potential applications in pharmaceuticals due to their structural basis for biological activity. The synthesized compounds could serve as key intermediates for further development of bioactive molecules (Patil, Kanawade, Bhavsar, Nikam, Gangurde, & Toche, 2014).

Advances in Synthetic Methodologies

  • A novel approach for the synthesis of thieno-fused bicyclic compounds has been reported by Mabkhot et al. (2015), showcasing a method that could potentially enhance the efficiency of synthesizing complex molecules incorporating the thieno[2,3-c]pyrazol scaffold. Such advancements are critical for the development of new materials and bioactive compounds (Mabkhot, Aladdi, Al-showiman, Al-Majid, Barakat, Ghabbour, & Shaaban, 2015).

Potential for New Therapeutic Agents

  • The exploration of antimicrobial activity of some derivatives showcases the potential of this chemical framework in contributing to the development of new therapeutic agents. Kumar et al. (2012) synthesized compounds with notable antimicrobial properties, indicating the significance of the thieno[2,3-c]pyrazol moiety in pharmaceutical research (Kumar, Meenakshi, Kumar, & Kumar, 2012).

properties

IUPAC Name

(1-methyl-3-phenylthieno[2,3-c]pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-15-13-11(7-10(8-16)17-13)12(14-15)9-5-3-2-4-6-9/h2-7,16H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPBBSGGQDLQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)CO)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205786
Record name 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

CAS RN

1263063-15-5
Record name 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263063-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Thieno[2,3-c]pyrazole-5-methanol, 1-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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